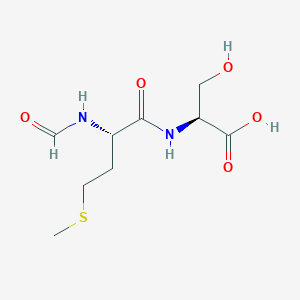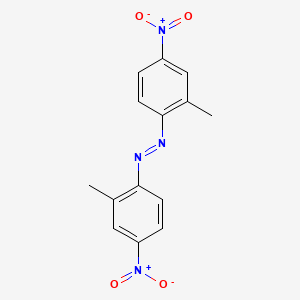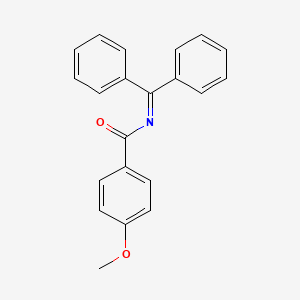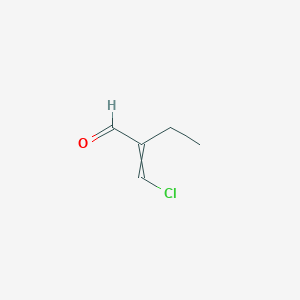
2-(Chloromethylidene)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethylidene)butanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a carbonyl group (C=O) bonded to a terminal carbon atom, which is also attached to a chloromethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethylidene)butanal can be achieved through several methods. One common approach involves the reaction of butanal with chlorinating agents under controlled conditions. For instance, the reaction of butanal with thionyl chloride (SOCl2) in the presence of a base can yield this compound. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethylidene)butanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The chloromethylidene group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thioethers.
Scientific Research Applications
2-(Chloromethylidene)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the mechanisms of aldehyde dehydrogenases.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Chloromethylidene)butanal involves its reactivity with nucleophiles and electrophiles. The carbonyl group (C=O) is highly electrophilic, making it susceptible to nucleophilic attack. The chloromethylidene group can undergo substitution reactions, where the chlorine atom is replaced by other nucleophiles. These reactions are facilitated by the electron-withdrawing nature of the carbonyl group, which increases the electrophilicity of the adjacent carbon atom.
Comparison with Similar Compounds
Butanal: A simple aldehyde with a similar carbonyl group but lacking the chloromethylidene group.
2-Chlorobutanal: Contains a chlorine atom bonded to the second carbon but lacks the double bond present in 2-(Chloromethylidene)butanal.
Crotonaldehyde: An unsaturated aldehyde with a similar structure but without the chlorine atom.
Uniqueness: this compound is unique due to the presence of both a chloromethylidene group and an aldehyde functional group. This combination imparts distinct reactivity patterns, making it a versatile compound in organic synthesis and research applications.
Properties
CAS No. |
36610-88-5 |
|---|---|
Molecular Formula |
C5H7ClO |
Molecular Weight |
118.56 g/mol |
IUPAC Name |
2-(chloromethylidene)butanal |
InChI |
InChI=1S/C5H7ClO/c1-2-5(3-6)4-7/h3-4H,2H2,1H3 |
InChI Key |
OPBJDFZEHRBBEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


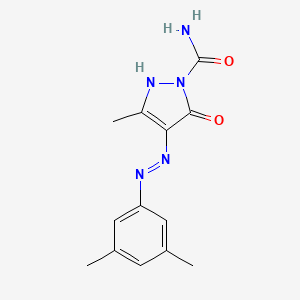
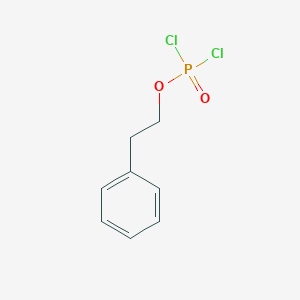
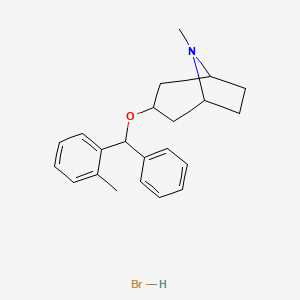
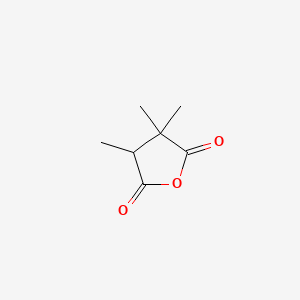

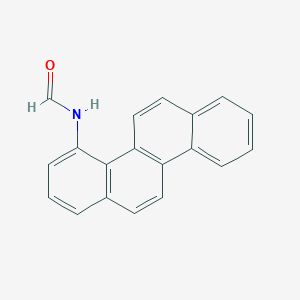
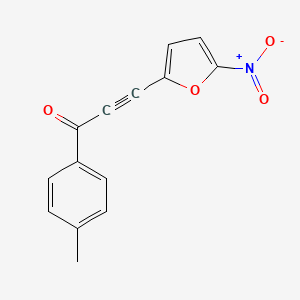


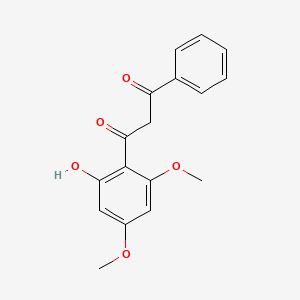
![Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl-](/img/structure/B14679730.png)
